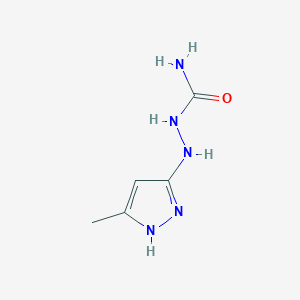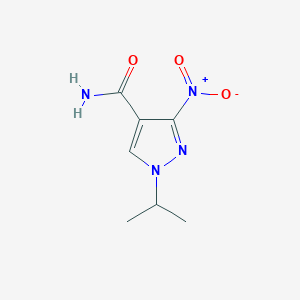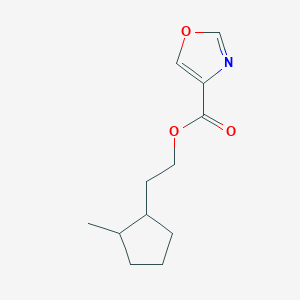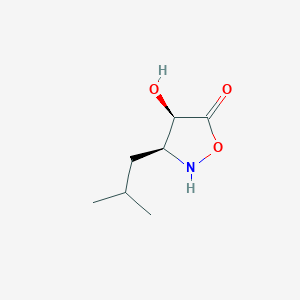
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is a chiral compound with significant interest in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method includes the enantioselective reduction of N-benzyl 4-substituted glutarimides using an oxazaborolidine catalyst derived from cis-1-amino-indan-2-ol . This method provides moderate yields and excellent enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale enantioselective catalysis processes. These processes are designed to maximize yield and purity while maintaining the desired stereochemistry. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives.
Scientific Research Applications
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme interactions and biological pathways.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of (3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. Detailed studies on its mechanism of action are ongoing, and it is believed to affect various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Hydroxy-3-isobutylisoxazolidin-5-one: This stereoisomer has different biological activity due to its distinct spatial arrangement.
3,4-Dihydroxy-3-methyl-2-pentanone: Another compound with similar functional groups but different overall structure and activity.
Uniqueness
(3S,4R)-4-Hydroxy-3-isobutylisoxazolidin-5-one is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with biological targets makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(3S,4R)-4-hydroxy-3-(2-methylpropyl)-1,2-oxazolidin-5-one |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5-6(9)7(10)11-8-5/h4-6,8-9H,3H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
HYTCCMHDMLCZKU-NTSWFWBYSA-N |
Isomeric SMILES |
CC(C)C[C@H]1[C@H](C(=O)ON1)O |
Canonical SMILES |
CC(C)CC1C(C(=O)ON1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


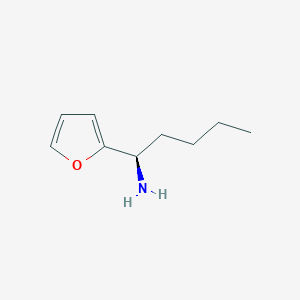
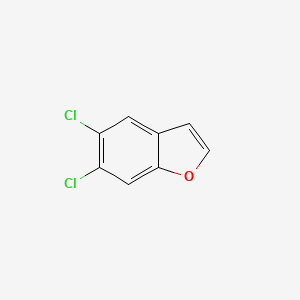
![5,8-Dimethoxy-3a,4-dihydronaphtho[2,3-c]furan-1,9(3H,9aH)-dione](/img/structure/B12873939.png)
![1-((3AR,6aS)-3-methylenetetrahydro-2H-furo[2,3-b]pyrrol-6(6aH)-yl)ethanone](/img/structure/B12873941.png)
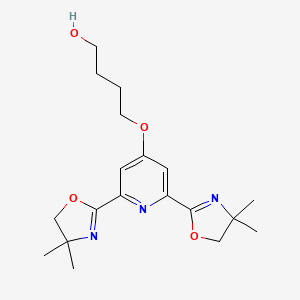

![5-Hydrazinyl-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B12873944.png)
![2-(Trifluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12873945.png)
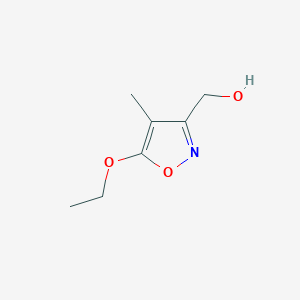
![6-Ethylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12873954.png)

